molecular formula C18H22N2O B5600641 N-[4-(diethylamino)phenyl]-4-methylbenzamide

N-[4-(diethylamino)phenyl]-4-methylbenzamide

Cat. No. B5600641
M. Wt: 282.4 g/mol
InChI Key: XZGBMPYZOYVPRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(diethylamino)phenyl]-4-methylbenzamide and related compounds involves multiple steps, including the acylation of aromatic amines and subsequent modifications to introduce specific functional groups. A notable method includes the formation of amide bonds through the reaction of corresponding acids and amines, often facilitated by coupling agents or direct activation of carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic and crystallographic techniques. Studies reveal that the compound adopts specific conformations that facilitate intermolecular interactions, such as hydrogen bonding, which significantly influences its physical and chemical behavior. The orientation of the diethylamino and methyl groups relative to the benzamide core plays a crucial role in the molecule's overall geometry and potential interaction sites (Duke & Codding, 1992).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-4-20(5-2)17-12-10-16(11-13-17)19-18(21)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBMPYZOYVPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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